3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-8-19-20-15(24-8)18-12(21)7-6-11-14(23)16-10-5-3-2-4-9(10)13(22)17-11/h2-5,11H,6-7H2,1H3,(H,16,23)(H,17,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNDFDDAGSAVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of the benzodiazepine class known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure features a benzodiazepine core which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O5S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1190755-23-7 |
The benzodiazepine moiety is known to interact with GABA_A receptors in the central nervous system (CNS), enhancing the inhibitory effects of GABA neurotransmission. This interaction is crucial for the anxiolytic and anticonvulsant properties typically associated with benzodiazepines .
Anticonvulsant Activity
Research has shown that compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies on substituted benzodiazepines indicate that modifications at specific positions can enhance their efficacy against seizures . The presence of the thiadiazole moiety in this compound may contribute to its anticonvulsant effects by modulating ion channels or neurotransmitter systems.
Anticancer Properties
Recent investigations into related benzodiazepines have revealed promising anticancer activity. For example, compounds derived from the benzodiazepine scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity . The structural features that enhance this activity include the presence of electron-withdrawing groups and specific substitutions that increase lipophilicity and receptor binding affinity.
Antimicrobial Activity
The thiadiazole component has been associated with antimicrobial properties in several studies. Compounds containing thiadiazole rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Anticonvulsant Study : A study focusing on 1,4-benzodiazepines highlighted that specific substitutions could significantly enhance their binding affinity to GABA_A receptors and improve anticonvulsant efficacy. Compounds with bulky groups at certain positions showed increased potency compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : In a comparative study of benzodiazepine derivatives, one compound exhibited an IC50 value of 16.19 μM against HCT-116 cells. This indicates that structural modifications can lead to significant improvements in anticancer activity .
- Antimicrobial Evaluation : A series of thiadiazole derivatives were evaluated for their antimicrobial properties, showing effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of the thiadiazole ring is believed to enhance membrane permeability and disrupt cellular functions .
Comparison with Similar Compounds
Key Observations:
Thiadiazole vs. Pyrazole Substituents : The target compound’s 1,3,4-thiadiazole group confers greater electron-withdrawing effects compared to the pyrazole in ’s analog. This may reduce metabolic oxidation, improving half-life .
Synthesis Complexity : Thiadiazole-containing compounds (e.g., ) often require harsh conditions (e.g., CS2/KOH reflux), whereas pyrazole derivatives () may form under milder protocols .
Physicochemical and Pharmacokinetic Profiles
Table 2: Inferred Property Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
